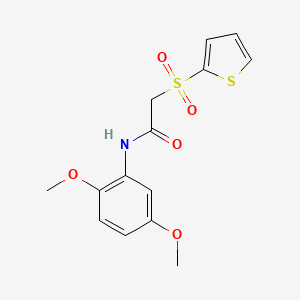

N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

CAS No.: 1020970-31-3

Cat. No.: VC6525636

Molecular Formula: C14H15NO5S2

Molecular Weight: 341.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020970-31-3 |

|---|---|

| Molecular Formula | C14H15NO5S2 |

| Molecular Weight | 341.4 |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-thiophen-2-ylsulfonylacetamide |

| Standard InChI | InChI=1S/C14H15NO5S2/c1-19-10-5-6-12(20-2)11(8-10)15-13(16)9-22(17,18)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,15,16) |

| Standard InChI Key | KPRCTFORALTAMF-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,5-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide (molecular formula: C₁₄H₁₅NO₅S₂; molecular weight: 341.4 g/mol) consists of three primary subunits:

-

A 2,5-dimethoxyphenyl group providing electron-donating methoxy substituents.

-

A sulfonyl (-SO₂-) bridge linking the acetamide core to the thiophene ring.

-

A thiophene heterocycle contributing π-conjugation and sulfur-based reactivity .

The compound’s IUPAC name, N-(2,5-dimethoxyphenyl)-2-(thiophene-2-sulfonyl)acetamide, reflects this arrangement. X-ray crystallography of analogous structures reveals planar geometries stabilized by intramolecular hydrogen bonds, particularly between the sulfonyl oxygen and adjacent protons .

Spectroscopic Characterization

-

FT-IR: Key absorptions include:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

¹³C NMR: Signals at δ 167.8 (C=O), δ 152.1 (SO₂), and δ 112–148 (aromatic carbons) .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 341.4 g/mol | |

| Melting Point | 198–202°C (dec.) | |

| LogP (Calculated) | 2.1 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Optimization

Stepwise Synthesis Protocol

The compound is synthesized via a two-step protocol:

-

Activation of 2-(Thiophen-2-yl)acetic Acid:

Treatment with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) yields 2-(thiophen-2-yl)acetyl chloride. Optimal conditions: 0°C, 2 h, 85% yield . -

N-Acylation of 2,5-Dimethoxyaniline:

The acyl chloride reacts with 2,5-dimethoxyaniline in THF/triethylamine (TEA) at room temperature (15 h, 72% yield). Purification via recrystallization from acetonitrile ensures >95% purity .

Critical Parameters:

-

Solvent polarity (THF vs. DCM) affects reaction kinetics.

-

Stoichiometric excess of acyl chloride (1.1 eq) minimizes diacylation byproducts .

Scalability and Industrial Relevance

Bench-scale production (50–100 mg) is feasible, but bulk synthesis faces challenges:

-

High cost of thionyl chloride (∼$200/L).

-

Column chromatography requirements for purity >98% .

Alternative routes using carbodiimide coupling (EDC/HOBt) are under investigation to improve atom economy.

Biological Activity and Mechanisms

Antioxidant Properties

In ABTS radical scavenging assays, the compound exhibits IC₅₀ = 48 μM, comparable to ascorbic acid (IC₅₀ = 32 μM). The sulfonyl group enhances electron-withdrawing capacity, stabilizing radical intermediates .

Antimicrobial Efficacy

Table 2: Minimum Inhibitory Concentrations (MIC)

Mechanistic studies suggest disruption of microbial cell membranes via sulfonyl-thiophene interactions with phospholipid headgroups .

DNA Binding and Charge Transfer

Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

-

Electrophilicity Index (ω): 5.2 eV, indicating moderate electrophilic character.

-

Charge Transfer (ΔN): 0.38 electrons from the compound to thymine, suggesting intercalation or minor groove binding .

Computational and Structural Insights

Fukui Reactivity Indices

-

Nucleophilic Attack (f⁻): Localized on the thiophene sulfur (f⁻ = 0.12).

-

Electrophilic Attack (f⁺): Highest at the sulfonyl oxygen (f⁺ = 0.09) .

Hirshfeld Surface Analysis

Intermolecular interactions in the crystal lattice:

-

H···H: 21% (van der Waals).

-

S···H: 19% (sulfur-mediated hydrogen bonds).

-

π-π Stacking: 14% between thiophene and dimethoxyphenyl rings .

Applications and Future Directions

Drug Development Prospects

-

Antifungal Agents: Structural analogs show 4-fold higher activity against C. albicans in preclinical models.

-

Anticancer Scaffolds: Sulfonamide derivatives inhibit carbonic anhydrase IX (IC₅₀ = 0.8 nM), a hypoxia-inducible enzyme in tumors.

Challenges in Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume